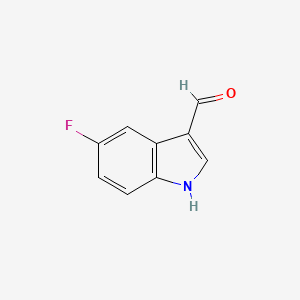

5-Fluoroindole-3-carboxaldehyde

説明

Significance of Indole (B1671886) Core in Pharmaceutical and Medicinal Chemistry

The indole core is a recurring theme in a vast number of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. researchgate.netmdpi.com It serves as the foundational structure for essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. nih.govmdpi.comresearchgate.net The inherent biological relevance of the indole nucleus has spurred extensive research, resulting in the development of drugs targeting a wide range of diseases.

Indole derivatives have been successfully developed into medications for various conditions, including:

Neurological disorders: Triptans such as sumatriptan and zolmitriptan for migraines. google.com

Infectious diseases: Arbidol, an antiviral used for influenza. nih.gov

Cancer: Mitomycin C, an antitumor agent. nih.gov

Hypertension: Reserpine, an antihypertensive agent. mdpi.com

Inflammatory conditions researchgate.net

The ability of the indole ring to interact with various biological targets, coupled with the potential for diverse functionalization, solidifies its importance as a key building block in the quest for novel therapeutic agents. researchgate.netmdpi.com

Role of Fluorine Substitution in Bioactive Molecules

The strategic incorporation of fluorine atoms into drug candidates has become a powerful and widely adopted strategy in medicinal chemistry. mdpi.comacs.orgresearchgate.net Despite its minimal steric footprint, comparable to that of a hydrogen atom, fluorine's extreme electronegativity and the strength of the carbon-fluorine bond impart profound changes to a molecule's physicochemical and biological properties. ijfans.orgacs.org

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. acs.orgijfans.org This can lead to improved bioavailability and a longer duration of action. acs.org

Increased Lipophilicity: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability. mdpi.comresearchgate.net

Altered pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, influencing a compound's ionization state and its ability to interact with biological targets. mdpi.comacs.org

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, potentially enhancing the potency of a drug candidate. mdpi.comijfans.org

The judicious placement of fluorine can therefore be a critical factor in optimizing the pharmacokinetic and pharmacodynamic profile of a bioactive molecule. mdpi.comresearchgate.net

Overview of 5-Fluoroindole-3-carboxaldehyde as a Chemical Research Scaffold

This compound emerges at the intersection of these two key concepts: the privileged indole scaffold and the strategic use of fluorine. This compound serves as a versatile and valuable building block in chemical research, particularly in the synthesis of novel drug candidates and other functional molecules. chemimpex.com The presence of the fluorine atom at the 5-position of the indole ring enhances its potential for developing molecules with improved biological properties. nih.gov

The aldehyde group at the 3-position provides a reactive handle for a variety of chemical transformations, such as:

Nucleophilic additions chemimpex.com

Condensation reactions chemimpex.com

Reductive aminations

These reactions allow for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. Researchers utilize this compound as a key intermediate in the synthesis of a wide range of biologically active compounds, including those with potential anti-cancer, anti-inflammatory, and antiviral activities. chemimpex.comnih.gov Its unique combination of a fluorinated indole core and a reactive aldehyde group makes it an indispensable tool for medicinal chemists and organic synthesists alike. chemimpex.com

特性

IUPAC Name |

5-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAJKGBLPVLADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293320 | |

| Record name | 5-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-71-8 | |

| Record name | 2338-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoroindole 3 Carboxaldehyde

Vilsmeier-Haack Formylation Strategies for Indole (B1671886) Derivatives

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, including indoles. organic-chemistry.orgchemistrysteps.com The reaction introduces a formyl group (-CHO) onto the indole ring system, typically at the C3 position, which possesses the highest electron density. youtube.com The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This electrophilic reagent then attacks the indole nucleus, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the desired aldehyde. wikipedia.org

Optimization of Reaction Conditions and Reagents

The efficiency of the Vilsmeier-Haack formylation of indole derivatives can be influenced by several factors, including the choice of reagents and reaction conditions. Research has demonstrated that variations in the Vilsmeier reagent, prepared from different substituted amides and halogenating agents, can affect the outcome of the reaction. For instance, the use of N-methylformanilide in place of DMF has been reported. wikipedia.org

Temperature is another critical parameter. A patented method for synthesizing indole-3-carboxaldehyde (B46971) compounds describes the dropwise addition of the Vilsmeier reagent at 0°C, followed by stirring at room temperature and subsequent heating to drive the reaction to completion. google.com The specific temperature and reaction time can be adjusted based on the substrate. For example, the synthesis of 5-chloro-1H-indole-3-carbaldehyde involved heating to 85°C for 5 hours, while the synthesis of 6-chloro-1H-indole-3-carbaldehyde required heating at 90°C for 8 hours. google.com

The table below outlines various reaction conditions for the synthesis of different substituted indole-3-carboxaldehydes using the Vilsmeier-Haack reaction.

| Starting Material | Reaction Temperature | Reaction Time | Yield |

| 4-chloro-2-methyl-aniline | 85°C | 5 hours | 90% |

| 2,4-dimethyl-aniline | 85°C | 5 hours | 88% |

| 2,5-dimethyl-aniline | 90°C | 8 hours | 89% |

| 5-chloro-2-methyl-aniline | 90°C | 8 hours | 91% |

| 4-bromo-2-methyl-aniline | 90°C | 9 hours | 91% |

Table 1: Vilsmeier-Haack Reaction Conditions for Substituted Indoles google.com

Catalytic Approaches in 5-Fluoroindole-3-carboxaldehyde Synthesis

While the classical Vilsmeier-Haack reaction is effective, research has also explored catalytic methods to improve efficiency and sustainability. For instance, a study on the synthesis of 5-fluoroindole (B109304) involved the use of a yttrium-based catalyst, Y[N(SiMe₃)₂]₃, in the presence of pinacol (B44631) borane. chemicalbook.com This catalytic system achieved a high yield of 92% for the synthesis of 5-fluoroindole from 5-fluoro-2-indolinone. chemicalbook.com Although this example pertains to the synthesis of the parent 5-fluoroindole, it highlights the potential for catalytic systems in the broader synthesis of fluorinated indole derivatives.

Alternative Synthetic Pathways to this compound

Beyond the Vilsmeier-Haack reaction, several other synthetic routes have been developed for the preparation of this compound and its precursors.

Preparation from 5-Fluoroindole

One straightforward approach involves the direct formylation of 5-fluoroindole. While the Vilsmeier-Haack reaction is a common method for this transformation, other formylating agents can also be employed. The choice of reagent and reaction conditions is crucial to ensure selective formylation at the C3 position.

Preparation from 5-fluoro-2-nitrotoluene (B1295086)

An alternative and widely used industrial method is the Leimgruber-Batcho indole synthesis. diva-portal.org This pathway commences with 5-fluoro-2-nitrotoluene. The initial step involves the formation of an enamine by reacting 5-fluoro-2-nitrotoluene with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine. diva-portal.org This intermediate then undergoes a reductive cyclization to yield 5-fluoroindole. diva-portal.org Common reducing agents for this step include Raney-Nickel, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid. diva-portal.org The resulting 5-fluoroindole can then be formylated to produce this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of indole synthesis, this has led to the exploration of catalyst-free reactions and the use of greener solvents.

One notable example is the development of a one-pot, three-component domino reaction for the synthesis of polycyclic pyrrolidine-fused spirooxindoles. rsc.org This reaction proceeds under catalyst-free conditions at room temperature in a mixture of ethanol (B145695) and water, which are considered environmentally benign solvents. rsc.org While this specific example does not directly produce this compound, the methodology of using domino reactions in green solvents represents a promising direction for the future synthesis of this and other important indole derivatives. The key advantages of this approach include its eco-friendliness, high yields, and the avoidance of toxic solvents and chromatographic purification. rsc.org

Chemical Reactivity and Derivatization of 5 Fluoroindole 3 Carboxaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group at the 3-position of the indole (B1671886) ring is a primary site for a variety of chemical modifications, including nucleophilic additions and condensation reactions.

The carbonyl carbon of the aldehyde in 5-fluoroindole-3-carboxaldehyde is electrophilic and susceptible to attack by nucleophiles. These reactions typically involve the addition of a nucleophile to the carbonyl group, followed by protonation of the resulting alkoxide to yield an alcohol. The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate.

A range of nucleophiles can be employed in these reactions, including organometallic reagents like Grignard reagents and organolithium compounds, as well as cyanide ions. For instance, the reaction with a Grignard reagent would lead to the formation of a secondary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions with Indole-3-carboxaldehydes

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol |

| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a key feature of this transformation. A variety of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse range of Schiff base derivatives. These reactions are often catalyzed by a small amount of acid.

The resulting Schiff bases are valuable intermediates in organic synthesis and have been explored for their biological activities. For example, the condensation of indole-3-carboxaldehyde (B46971) with various amino acids has been reported to yield novel heterocyclic Schiff bases.

Table 2: Examples of Schiff Base Formation with Indole-3-carboxaldehydes

| Amine Reactant | Product |

| Aniline | N-(phenyl)methylidene-1H-indol-3-amine |

| Ethanolamine | 2-(((1H-indol-3-yl)methylidene)amino)ethan-1-ol |

| Glycine | 2-(((1H-indol-3-yl)methylidene)amino)acetic acid |

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This compound can serve as the aldehyde component in this reaction. Active methylene compounds, such as malononitrile, cyanoacetic esters, and barbituric acid derivatives, possess acidic protons that are readily removed by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

This reaction is a powerful tool for the synthesis of a variety of substituted alkenes and heterocyclic compounds. The choice of the active methylene compound and the reaction conditions can influence the structure and properties of the final product.

Table 3: Examples of Knoevenagel Condensation Reactions with Indole-3-carboxaldehydes

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Piperidine | 2-((1H-indol-3-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ammonium acetate (B1210297) | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate |

| Barbituric acid | Acetic acid | 5-((1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

The Wittig reaction provides an efficient method for the synthesis of alkenes from aldehydes and ketones. In this reaction, this compound can be treated with a phosphorus ylide, also known as a Wittig reagent. The ylide, which is typically prepared from a phosphonium (B103445) salt and a strong base, acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide.

A key advantage of the Wittig reaction is the specific placement of the double bond. The nature of the ylide (stabilized or unstabilized) can influence the stereochemistry of the resulting alkene. Stabilized ylides generally favor the formation of (E)-alkenes, while unstabilized ylides tend to produce (Z)-alkenes.

Table 4: Examples of Wittig Reactions with Indole-3-carboxaldehydes

| Wittig Reagent | Product Type |

| (Triphenylphosphoranylidene)methane | 3-vinyl-1H-indole |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(1H-indol-3-yl)acrylate |

| (Triphenylphosphoranylidene)acetonitrile | 3-(1H-indol-3-yl)acrylonitrile |

Reactions Involving the Indole Nitrogen (N-1)

The nitrogen atom at the 1-position of the indole ring in this compound possesses a lone pair of electrons and can act as a nucleophile. This allows for various substitution reactions at this position, most notably N-alkylation and N-acylation. These reactions typically require the deprotonation of the N-H bond with a base to generate a more nucleophilic indolide anion.

N-alkylation can be achieved by reacting the indolide anion with alkyl halides, while N-acylation is typically performed using acyl chlorides or anhydrides. These modifications at the N-1 position can significantly alter the electronic properties and biological activity of the resulting derivatives.

Table 5: Examples of Reactions at the Indole Nitrogen of Indole-3-carboxaldehydes

| Reagent | Reaction Type | Product Type |

| Methyl iodide (CH₃I) | N-Alkylation | 1-Methyl-1H-indole-3-carboxaldehyde |

| Acetyl chloride (CH₃COCl) | N-Acylation | 1-Acetyl-1H-indole-3-carboxaldehyde |

| Benzyl bromide (BnBr) | N-Alkylation | 1-Benzyl-1H-indole-3-carboxaldehyde |

Electrophilic Substitution Patterns on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution. The substitution pattern is directed by the inherent electronic properties of the indole nucleus and the influence of existing substituents. In the case of this compound, the fluorine atom at the 5-position and the carboxaldehyde group at the 3-position play crucial roles in determining the regioselectivity of electrophilic attack.

The indole ring generally undergoes electrophilic substitution preferentially at the C-3 position. However, since this position is already substituted in this compound, electrophilic attack is directed to other positions on the ring. The fluorine atom at C-5 is a deactivating group but is ortho-, para-directing. The carboxaldehyde group at C-3 is a deactivating and meta-directing group with respect to the pyrrole (B145914) ring. The interplay of these electronic effects will determine the final substitution pattern. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, the Vilsmeier-Haack reaction, which is a formylation reaction, typically occurs at the C-3 position of unsubstituted indoles. In the case of 5-fluoroindole (B109304), where the C-3 position is occupied by the aldehyde, further formylation would be directed to other available positions on the benzene (B151609) ring, influenced by the directing effect of the fluorine atom.

Table 6: Examples of Electrophilic Substitution Reactions on the Indole Ring

| Reaction | Electrophile | Expected Position of Substitution on 5-Fluoroindole |

| Nitration | NO₂⁺ | C4, C6 |

| Bromination | Br⁺ | C4, C6 |

| Sulfonation | SO₃ | C4, C6 |

| Friedel-Crafts Acylation | RCO⁺ | C4, C6 |

Modification at C-2 Position of Fluoroindole Scaffold

While direct modification at the C-2 position of this compound is not extensively detailed in the provided search results, the reactivity of the indole ring is well-established. Generally, the C-2 position of an indole is susceptible to electrophilic attack, especially when the nitrogen is protected. However, the presence of the electron-withdrawing aldehyde group at the C-3 position deactivates the pyrrole ring towards electrophilic substitution.

One approach to functionalize the C-2 position involves a lithiation strategy. For instance, the synthesis of 9-fluoroellipticine from 5-fluoroindole involves the regioselective lithiation of 5-fluoro-1-(phenylsulfonyl)indole at the C-2 position, followed by acylation. researchgate.net This indicates that with appropriate protection of the indole nitrogen, the C-2 position can be selectively deprotonated and subsequently reacted with various electrophiles. This strategy could potentially be adapted for this compound, likely after protection of the aldehyde group, to introduce a wide range of substituents at the C-2 position.

Synthesis of Halogenated Indole-3-carboxaldehyde Analogs

The synthesis of halogenated indole-3-carboxaldehyde analogs can be achieved through various methods. Direct halogenation of the indole ring is a common approach. For example, the halogenation of 2-trifluoromethylindole has been shown to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. nih.gov This suggests that similar halogenation reactions could be applied to this compound to introduce additional halogen atoms at other positions on the indole ring.

Another route involves the Vilsmeier-Haack reaction on a pre-halogenated indole. A patented method describes the synthesis of 5-fluoro-1H-indole-3-carbaldehyde by treating 4-fluoro-2-methylaniline (B1329321) with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). google.com This general method can be applied to various substituted 2-methylanilines, including halogenated ones, to produce the corresponding indole-3-carboxaldehyde derivatives. google.com

| Starting Material | Reagents | Product | Yield |

| 4-Fluoro-2-methylaniline | POCl₃, DMF | 5-Fluoro-1H-indole-3-carbaldehyde | 84% |

| 4-Chloro-2-methylaniline | POCl₃, DMF | 5-Chloro-1H-indole-3-carbaldehyde | 90% |

Table 1: Synthesis of Halogenated Indole-3-carboxaldehyde Analogs

Formation of Diindolylmethanes from Fluoroindoles and Aldehydes

Diindolylmethanes (DIMs) are compounds formed by the reaction of two indole molecules with an aldehyde. An efficient method for synthesizing diindolylmethanes involves a tandem hydroformylation-organocatalyzed Friedel-Crafts reaction. uni-freiburg.de This process utilizes alkenes which are converted in-situ to aldehydes, which then react with indole derivatives. uni-freiburg.de

Specifically, the reaction of 5-fluoroindole with an in-situ generated aldehyde can yield the corresponding diindolylmethane. However, it has been noted that the electron-poor nature of 5-fluoroindole can result in moderate yields. For example, the reaction involving 5-fluoroindole to form a diindolylmethane derivative gave a yield of 33%. uni-freiburg.de This reaction highlights the utility of this compound as both a potential precursor (after reduction of the aldehyde to an alcohol and subsequent dehydration to an alkene) and as the aldehyde component in the formation of unsymmetrical diindolylmethanes.

Synthesis of Indazole Derivatives from 5-Fluoroindole

Indazole derivatives, which are bicyclic aromatic compounds containing a pyrazole (B372694) ring fused to a benzene ring, can be synthesized from indole precursors through various synthetic routes. While the direct conversion of this compound to an indazole is not explicitly described, the synthesis of indazole derivatives from related fluorinated indoles provides insight into potential pathways.

One general strategy involves the reaction of substituted hydrazines with β-dicarbonyl compounds or their equivalents. Another approach is the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones. For instance, a method for preparing 1H-indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst. nih.gov

A study on the synthesis of indazole derivatives for therapeutic use started from 2,3-difluorobenzoic acid, which underwent a series of reactions including bromination, amidation, Grignard reaction, and cyclization to form a fluorine-containing indazole intermediate. researchgate.net This multi-step synthesis underscores the complexity that can be involved in constructing the indazole ring system from fluorinated starting materials.

Biological Activities and Pharmacological Potential of 5 Fluoroindole 3 Carboxaldehyde Derivatives

Anticancer Activities of 5-Fluoroindole (B109304) Derivatives

The quest for novel anticancer agents has led researchers to explore various heterocyclic compounds, with indole (B1671886) derivatives being a particularly promising class. The addition of a fluorine atom to the indole scaffold can significantly influence the molecule's electronic properties and its interactions with biological targets.

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, including cervical cancer. nih.gov Consequently, inhibitors of this pathway are of significant interest as potential cancer therapeutics.

In a recent study, two series of novel 5-fluoroindole derivatives were designed, synthesized, and evaluated for their ability to inhibit the PI3K/Akt signaling pathway in cervical cancer. researchgate.net The design of these compounds was based on structural modifications of AD412, an indole derivative known for its immunosuppressive and anticancer activities through the inhibition of this pathway. researchgate.net Of the twenty-four new derivatives synthesized, compound 6e emerged as a particularly potent agent. researchgate.net Western blot analysis confirmed that compound 6e effectively downregulated the p85 subunit of PI3K and inhibited the phosphorylation of Akt in HeLa cells, a human cervical cancer cell line. researchgate.net Molecular docking studies further supported these findings, validating the binding mechanism of these 5-fluoroindole derivatives to the active sites of Akt and PI3K enzymes. researchgate.net These results highlight the potential of specifically designed 5-fluoroindole derivatives as effective inhibitors of the PI3K/Akt signaling pathway for the treatment of cervical cancer. researchgate.net

Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of chemotherapy. Research has shown that derivatives containing a fluorinated heterocyclic ring can be effective in this regard.

The same study that identified compound 6e as a PI3K/Akt inhibitor also investigated its effects on apoptosis in cervical cancer cells. researchgate.net The synthesized 5-fluoroindole derivatives were tested for their antiproliferative activity against two cervical cancer cell lines, HeLa and SiHa. researchgate.net The results from in vitro mechanism studies demonstrated that compound 6e significantly induced apoptosis in HeLa cells by increasing the expression of the pro-apoptotic protein Bax. researchgate.net

In a related area of research, a duplex drug named 5-FdU-ECyd , which couples 2'-deoxy-5-fluorouridine (a fluorinated pyrimidine) with 3'-C-ethinylcytidine, has shown high cytotoxicity in several cervical cancer cell lines, including HeLa, CaSki, and SiHa. nih.govnih.gov The cell death induced by this compound was associated with classic signs of apoptosis, such as nuclear chromatin condensation, PARP cleavage, and a breakdown of the mitochondrial membrane potential. nih.govnih.gov Treatment with 5-FdU-ECyd also led to a significant reduction in the anti-apoptotic protein Mcl-1. nih.govnih.gov While not a direct derivative of 5-fluoroindole-3-carboxaldehyde, the efficacy of 5-FdU-ECyd underscores the potential of fluorine-containing heterocyclic compounds in inducing apoptosis in cervical cancer cells.

Table 1: Antiproliferative and Apoptotic Activity of Selected Fluoro-Derivatives in Cervical Cancer Cells

| Compound | Cell Line(s) | Observed Effect | Key Findings |

|---|---|---|---|

| Compound 6e | HeLa, SiHa | Antiproliferative, Apoptosis Induction | Downregulated PI3K-p85, inhibited Akt phosphorylation, and upregulated the pro-apoptotic protein Bax. researchgate.net |

| 5-FdU-ECyd | HeLa, CaSki, SiHa | Cytotoxicity, Apoptosis Induction | Associated with PARP cleavage and reduced expression of the anti-apoptotic protein Mcl-1. nih.govnih.gov |

Antibacterial and Antivirulence Properties

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial strategies. 5-Fluoroindole derivatives have shown promise both as direct antibacterial agents and as inhibitors of bacterial virulence.

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. mdpi.com Inhibiting QS is an attractive antivirulence strategy. Studies have shown that indole derivatives can interfere with these signaling pathways.

Specifically, derivatives of indole-3-carboxaldehyde (B46971) have been investigated for their ability to inhibit QS-dependent virulence factors in the opportunistic pathogen Pseudomonas aeruginosa. In one study, 5-bromoindole-3-carboxaldehyde (B1265535) , a halogenated analogue of indole-3-carboxaldehyde, was tested for its inhibitory effects on various virulence factors in several strains of P. aeruginosa. biorxiv.orgbiorxiv.org The compound demonstrated significant inhibition of pyocyanin, elastase, and protease production, particularly in the Pa01 strain. biorxiv.orgbiorxiv.org The halogenation of indole carboxaldehydes has been suggested to enhance their efficacy as quorum sensing inhibitors. biorxiv.orgnih.gov

Table 2: Inhibition of P. aeruginosa Virulence Factors by 5-Bromoindole-3-carboxaldehyde

| Virulence Factor | P. aeruginosa Strain | Concentration (µg/ml) | % Inhibition |

|---|---|---|---|

| Pyocyanin | Pa01 | 30 | 85.42% |

| 50 | 87.77% | ||

| 100 | 92.5% biorxiv.org | ||

| Elastase | Pa01 | 100 | 79.85% biorxiv.org |

| Protease | Pa01 | 50 | 92.8% biorxiv.org |

Beyond antivirulence activity, certain 5-fluoroindole derivatives possess direct antimicrobial properties. A review of recent advances highlights the anticancer and antimicrobial activities of various directly-fluorinated five-membered heterocycles. nih.gov For instance, 5-fluoroindole-thiosemicarbazide derivatives have been reported to exhibit significant antiviral activities. nih.gov

Furthermore, a series of new 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones and 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones have been synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus albus) and Gram-negative (Escherichia coli) bacteria. researchgate.net These findings indicate the potential for developing a broad spectrum of antimicrobial agents based on the 5-fluoroindole scaffold.

Anti-inflammatory Effects

Chronic inflammation is a key factor in a multitude of diseases. Derivatives of 5-fluoroindole have demonstrated notable anti-inflammatory properties in preclinical studies.

Research on 5-fluoro-2-oxindole , a derivative of 5-fluoroindole, has revealed its ability to alleviate inflammatory pain. nih.govnih.gov In animal models of peripheral inflammation, treatment with 5-fluoro-2-oxindole inhibited the upregulation of several key inflammatory and oxidative stress markers. nih.govnih.gov Specifically, it was shown to inhibit the activation of mitogen-activated protein kinase (MAPK) and the increased levels of inducible nitric oxide synthase (NOS2) and microglial markers in the spinal cord and paws of mice with induced inflammation. nih.govnih.gov The mechanism of action appears to involve the inhibition of inflammatory responses and oxidative stress, thereby reducing inflammatory pain. nih.gov These findings suggest that 5-fluoro-2-oxindole and related derivatives could be valuable leads for the development of new anti-inflammatory therapies. nih.govnih.govossila.com

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| AD412 | |

| 2'-deoxy-5-fluorouridine | |

| 3'-C-ethinylcytidine | |

| 5-FdU-ECyd | |

| 5-bromoindole-3-carboxaldehyde | |

| 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones | |

| 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones | |

| 5-fluoro-2-oxindole | |

| 5-fluoroindole-thiosemicarbazide | |

| Bax | |

| Mcl-1 | |

| PARP | |

| PI3K | |

| Akt | |

| MAPK |

Neurotransmitter Modulation and Neurological Disorder Research

Derivatives of indole-3-carboxaldehyde, including those with a fluorine substitution at the 5-position, are being investigated for their potential to modulate neurotransmitter systems and address neurological disorders. The indole nucleus is a key structural component in many biologically active compounds, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). The serotonin system is crucial for regulating mood, cognition, and various physiological processes. mdpi.com Dysfunction in this system is implicated in several psychiatric and neurological conditions, including depression, anxiety, and neurodegenerative diseases. mdpi.comnih.gov

Research has explored how indole-based compounds can influence the enzymes and receptors involved in neurotransmitter pathways. For instance, monoamine oxidase (MAO) is a key enzyme responsible for the breakdown of neurotransmitters like serotonin. mdpi.com The development of MAO inhibitors can increase the availability of these neurotransmitters in the brain, a strategy used in antidepressant medications. mdpi.com

Furthermore, indole derivatives are being studied for their neuroprotective effects. nih.gov Neuroinflammation and oxidative stress are common factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.govmdpi.com Some indole compounds have shown the ability to reduce neuroinflammation and protect neurons from damage. nih.gov

In the context of Alzheimer's disease, research has focused on developing multi-target-directed ligands (MTDLs) from indole-3-carboxaldehyde derivatives. nih.gov These compounds are designed to interact with multiple targets involved in the disease's pathology, such as enzymes like acetylcholinesterase (AChE) and the aggregation of amyloid-beta plaques. nih.govmdpi.com

Myeloperoxidase Inhibition and Anti-atherosclerotic Research with 5-Fluoroindole Analogs

Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils, a type of white blood cell. It plays a role in the body's inflammatory response. However, excessive MPO activity is linked to the progression of various inflammatory diseases, including atherosclerosis. Atherosclerosis is characterized by the buildup of plaques in the arteries, which can lead to heart attacks and strokes.

Furthermore, studies have shown a correlation between plasma MPO levels and the risk of secondary cardiac events. nih.gov The investigation of MPO inhibitors like AZD4831 in patients with heart failure with preserved ejection fraction (HFpEF) has shown that these inhibitors can downregulate biomarker pathways associated with poor clinical outcomes. nih.gov This suggests that MPO inhibition could be a beneficial therapeutic approach for various cardiovascular conditions. nih.gov

The anti-atherosclerotic potential of various compounds is an active area of research. mdpi.comresearcher.life The focus is often on reducing inflammation, oxidative stress, and lipid accumulation in the arterial wall. mdpi.comresearcher.life

Table 1: Research Findings on MPO Inhibition in Atherosclerosis

| Compound/Agent | Model/Study Population | Key Findings | Reference |

|---|---|---|---|

| PF-06282999 (MPO Inhibitor) | Ldlr-/- mice on a Western diet | Did not affect lesion size but reduced necrotic core area in aortic root sections. nih.gov | nih.gov |

Applications in Plant Growth Regulation

While the primary focus of research on this compound and its derivatives has been in the medical field, the core indole structure is also fundamental to a class of plant hormones called auxins. The most common naturally occurring auxin is indole-3-acetic acid (IAA). Auxins are critical for a wide range of plant growth and developmental processes, including cell elongation, root formation, and fruit development.

The structural similarity of this compound to the indole core of auxins suggests a potential for its derivatives to be investigated for plant growth regulatory activities. Synthetic auxins are widely used in agriculture and horticulture to manipulate plant growth. By modifying the indole ring, as in the case of this compound, it may be possible to develop compounds with altered auxin-like activity, potentially offering new tools for agricultural applications. However, specific research on the direct application of this compound in plant growth regulation is not extensively documented in the provided search results.

Structure Activity Relationship Sar Studies of 5 Fluoroindole 3 Carboxaldehyde Analogs

Impact of Halogenation Position on Biological Activity

The introduction of halogens onto the indole (B1671886) ring is a common strategy in medicinal chemistry that profoundly influences a compound's biological activity. researchgate.netnih.gov The position and nature of the halogen atom can significantly alter properties such as lipophilicity, electronic distribution, and the ability to form halogen bonds with biological targets.

Research on various indole derivatives has demonstrated that the presence of halogens like fluorine, chlorine, or bromine at the C-5 or C-7 position of the indole scaffold can affect cytotoxicity and other biological activities. mdpi.com For instance, in certain series of marine-derived indole alkaloids, a bromine atom at the C-5 position was found to strongly favor antiproliferative activity. nih.gov The substitution pattern is crucial; for example, while bromine is often found at C-5, it is less commonly seen at C-6. researchgate.net

Table 1: Influence of Halogen Substitution on Biological Activity of Indole Analogs

| Compound Series | Halogen Position | Halogen Type | Observed Impact on Activity | Reference |

| Anticancer Indole Derivatives | C-5 or C-7 | F, Cl, Br | Affects cytotoxicity | mdpi.com |

| Aplycianin Analogs | C-5 | Br | Strongly favors antiproliferative activity | nih.gov |

| Thiaplakortone A Analogs | C-2 | I vs. Br | Iodine's greater steric bulk reduced antimalarial activity compared to bromine | nih.gov |

Influence of Side Chain Modifications on Therapeutic Efficacy

Modifications to the side chain, typically originating from the 3-carboxaldehyde group, are critical for tuning the therapeutic efficacy of 5-fluoroindole-3-carboxaldehyde analogs. The aldehyde group is a versatile handle for synthetic transformations, allowing for the introduction of various functional groups through reactions like condensation or C-N coupling. researchgate.netresearchgate.net

Studies on different classes of indole derivatives show that altering side chains can improve pharmacokinetic properties, including resistance to metabolic degradation. nih.govmdpi.com For example, in the development of minigastrin analogs, site-specific modifications within the C-terminal receptor-specific sequence prevented enzymatic degradation and improved tumor uptake. mdpi.com

In the context of myeloperoxidase inhibitors derived from 5-fluoroindole (B109304), the length of the aminoalkyl side chain at the C-3 position was a key determinant of inhibitory efficacy. researchgate.net A longer alkyl chain was found to display better inhibitory activity. researchgate.net Similarly, for other indole derivatives, the introduction of an aryl group or an ester group at position 3 has been shown to increase cytotoxicity in cancer cell lines. mdpi.com The presence of a carboxamide moiety at position 3 is also noted as being essential for the inhibitory activity of certain indole derivatives against various enzymes. nih.gov

SAR for Serotonin (B10506) Receptor Ligands Derived from this compound

Indole-based structures are common scaffolds for ligands targeting serotonin (5-HT) receptors, which are implicated in a wide range of neuropsychiatric disorders. nih.govnih.gov SAR studies on derivatives of this compound help elucidate the structural requirements for affinity and selectivity at different 5-HT receptor subtypes.

The 5-HT1A receptor is a major target for developing antidepressant and anxiolytic drugs. nih.gov For ligands derived from indole scaffolds, specific structural features are required for high affinity. SAR studies on various arylpiperazine derivatives, a common class of 5-HT1A ligands, have shown that the nature of the terminal aromatic moiety and the length of the linker chain are crucial. researchgate.net In one study, replacing a p-fluoro-phenyl group with a dihydrocarbostyril moiety led to a compound with moderate binding affinity at the 5-HT1A receptor (Ki = 47.3nM), while further modification restored high potency (Ki = 4.5 nM). nih.gov This highlights the sensitivity of receptor affinity to subtle structural changes in the terminal part of the molecule linked to the core scaffold.

The 5-HT2A receptor is a key target for atypical antipsychotic drugs. nih.govnih.gov Antagonism at this receptor is a primary mechanism of action for drugs like risperidone. nih.gov SAR studies reveal that both the core scaffold and the substituents play a role in modulating affinity. For a series of indazole derivatives with a piperazine linker, modifications to the indazole ring and the terminal phenyl group significantly impacted 5-HT2A receptor affinity. nih.gov Some 1,3,5-triazine-methylpiperazine derivatives have displayed affinity for the 5-HT2A receptor in the submicromolar range. researchgate.net The development of selective 5-HT2A agonists, such as LPH-5, has also provided insight into the receptor's pharmacology, demonstrating that high selectivity over 5-HT2B and 5-HT2C receptors can be achieved through specific substitution patterns on a phenylpiperidine scaffold. biorxiv.org

The 5-HT2C receptor is involved in the regulation of mood, appetite, and cognition, making it a target for drugs treating depression, anxiety, and obesity. nih.govnih.gov SAR studies on (N)-methanocarba-adenosine derivatives have shown that specific substitutions can confer affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes. nih.gov For these compounds, antagonist activity was observed, and modifications to the N⁶-, C2-, and 5'-positions of the adenosine scaffold were explored to optimize binding. For instance, an N⁶-dicyclohexyl-methyl derivative showed a Ki of 73 nM at the 5-HT2C receptor. nih.gov These studies illustrate that even non-indole scaffolds can provide valuable SAR data applicable to the design of ligands where a heterocyclic core is linked to various side chains and terminal groups.

Table 2: Binding Affinities (Ki, nM) of Representative Ligands at Serotonin Receptors

| Compound Class | 5-HT1A | 5-HT2A | 5-HT2C | Reference |

| Dihydrocarbostyril Derivative (Compound 7) | 47.3 | - | - | nih.gov |

| Deoxygenated Dihydrocarbostyril (Compound 8) | 4.5 | - | - | nih.gov |

| (N)-methanocarba-adenosine Derivative (Compound 36) | - | >10,000 | 73 | nih.gov |

SAR for Myeloperoxidase Inhibitors

Myeloperoxidase (MPO) is an enzyme implicated in inflammatory processes and the progression of cardiovascular diseases like atherosclerosis. researchgate.netnih.gov 5-Fluorotryptamine, a related indole derivative, is a known MPO inhibitor, and this has prompted the design and synthesis of 3-(aminoalkyl)-5-fluoroindole analogues as more potent inhibitors. researchgate.netnih.gov

SAR studies on this class of compounds have yielded clear insights. The most potent inhibitors were found to have a 4- or 5-carbon aminoalkyl side chain attached to the C-3 position of the 5-fluoroindole core. researchgate.netnih.gov Furthermore, inhibitory activity was highest when there was no substituent on the terminal amino group, indicating that a primary amine is preferred. nih.gov The presence of an accessible lone pair or a nucleophilic nitrogen atom in the side chain was determined to be essential for the inhibitory activity. researchgate.net These findings suggest that the 5-fluoroindole scaffold acts as a core structure, while the length and substitution of the C-3 aminoalkyl side chain are the primary determinants of MPO inhibitory potency.

Table 3: Key SAR Findings for 5-Fluoroindole-based MPO Inhibitors

| Structural Feature | Observation | Implication for Activity | Reference |

| Aminoalkyl Side Chain Length | 4 or 5 carbons optimal | Defines optimal distance and conformation for binding | researchgate.netnih.gov |

| Substitution on Amino Group | No substituent (primary amine) | Most potent inhibition | nih.gov |

| Nitrogen Atom | Accessible lone pair/nucleophilicity | Essential for inhibitory mechanism | researchgate.net |

Structure-Activity Relationship (SAR) for Quorum Sensing Inhibitors

The exploration of this compound and its analogs as quorum sensing (QS) inhibitors has revealed important structural features that govern their activity. While direct and extensive Structure-Activity Relationship (SAR) studies on a wide range of this compound derivatives are still emerging, valuable insights can be drawn from studies on related halogenated and substituted indole compounds. These studies provide a foundational understanding of how modifications to the indole scaffold influence the inhibition of bacterial communication.

Key Research Findings:

Research into the quorum sensing inhibitory properties of indole derivatives has highlighted the significance of the substituent's nature and position on the indole ring.

A study investigating the effects of 51 different indole derivatives on Serratia marcescens demonstrated that several fluorinated indoles possess the ability to interfere with QS and suppress the production of virulence factors. Specifically, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole were all found to exhibit dose-dependent inhibition of prodigiosin production, a QS-regulated pigment, as well as biofilm formation and motility. frontiersin.org This indicates that the presence of a fluorine atom on the indole ring is conducive to QS inhibitory activity.

Further insights into the role of halogenation come from a study on monobrominated indole-3-carboxaldehydes and their effect on the AHL-mediated QS system in Chromobacterium violaceum. mdpi.com This research provides a strong model for understanding how halogens, including fluorine, might influence the activity of indole-3-carboxaldehyde (B46971) derivatives. The study revealed that the position of the bromine atom significantly impacts the inhibitory potency.

The key findings from the study on brominated indole-3-carboxaldehydes are summarized in the table below. These findings suggest that halogenation of the indole-3-carboxaldehyde scaffold can significantly enhance its quorum sensing inhibitory capabilities. mdpi.com It has been proposed that the increased potency of halogenated compounds may be due to several factors, including improved penetration of the bacterial cell membrane, reduced metabolic degradation of the compound, or an enhanced affinity for the target receptor's binding pocket. mdpi.com

The study demonstrated that all three monobrominated analogs were more potent than the parent indole-3-carboxaldehyde (ICA). mdpi.com Among the tested compounds, 5-bromoindole-3-carboxaldehyde (B1265535) showed the most significant reduction in the IC₅₀ value, indicating the highest potency. mdpi.com This suggests that the 5-position of the indole ring is a favorable site for halogen substitution to achieve strong QS inhibition.

While this study focused on bromination, the similar electronegativity and size of fluorine and bromine atoms at certain positions allow for the extrapolation that fluorination at the 5-position of indole-3-carboxaldehyde would likely result in a potent quorum sensing inhibitor. The data from fluorinated indoles (without the carboxaldehyde group) further supports the notion that a fluorine substituent is a favorable feature for this activity. frontiersin.org

The collective findings suggest a preliminary SAR for halogenated indole-3-carboxaldehydes as quorum sensing inhibitors:

Presence of a Halogen: Halogenation of the indole ring generally increases quorum sensing inhibitory activity compared to the unsubstituted indole-3-carboxaldehyde.

Position of the Halogen: The position of the halogen atom is a critical determinant of potency, with substitution at the 5-position appearing to be particularly advantageous for enhancing inhibitory effects.

Further research focusing specifically on a series of fluorinated indole-3-carboxaldehyde analogs is necessary to fully elucidate a comprehensive SAR and to optimize the design of novel and potent quorum sensing inhibitors based on this scaffold.

Table 1: Quorum Sensing Inhibitory Activity of Monobrominated Indole-3-Carboxaldehyde Analogs against Chromobacterium violaceum

| Compound | Position of Bromine | Average IC₅₀ (µM) | Fold Reduction in IC₅₀ vs. Control |

| 5-Bromoindole-3-carboxaldehyde | 5 | 13 | 13 |

| 6-Bromoindole-3-carboxaldehyde | 6 | 19 | 9 |

| 7-Bromoindole-3-carboxaldehyde | 7 | 72 | 2 |

| Indole-3-carboxaldehyde (Control) | - | 170 | - |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in understanding the structural basis of molecular recognition and is widely used for virtual screening and lead optimization in drug design. While specific docking studies for 5-Fluoroindole-3-carboxaldehyde against the targets listed below are not extensively detailed in the public literature, the principles of these interactions can be described based on the compound's structure and the nature of the targets.

The ligand-binding domain (LBD) is a specific region of a receptor protein where ligands (like drugs or natural signaling molecules) bind. nih.gov The interaction within the LBD is crucial for initiating a biological response. In a typical molecular docking study, this compound would be docked into the LBD of a target protein. The analysis would focus on:

Binding Affinity: Calculated as a docking score or estimated free energy of binding (e.g., in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable complex. nih.gov

Interaction Types: Identifying key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and amino acid residues in the LBD. The indole (B1671886) ring, aldehyde group, and fluorine atom of the compound are key features for these interactions.

Conformational Changes: Assessing how the ligand and the protein's LBD may change conformation to achieve an optimal fit, a concept known as "induced fit."

For this compound, the hydrogen-bonding potential of the indole N-H and the aldehyde C=O group, along with the electronegativity of the fluorine atom, would be critical determinants of its binding specificity within a target's LBD.

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, making its component enzymes prime targets for anti-cancer drug development. The indole nucleus is a privileged scaffold found in numerous kinase inhibitors. Molecular docking simulations would be essential to evaluate the potential of this compound to inhibit enzymes like Akt and PI3K.

Such a study would involve docking the compound into the ATP-binding pocket of the enzyme, which serves as the active site. Key interactions that would be analyzed include:

Hinge-Binding: Formation of hydrogen bonds with the "hinge region" of the kinase, a critical interaction for many ATP-competitive inhibitors. The indole N-H or the carboxaldehyde oxygen of the compound could potentially act as hydrogen bond donors or acceptors.

Hydrophobic Pockets: The indole ring would likely occupy hydrophobic regions within the active site.

Gatekeeper Residue Interaction: The fluorine atom at the 5-position could form specific interactions with residues near the "gatekeeper" position, potentially enhancing selectivity.

While specific docking results for this compound with Akt or PI3K are not available, its structural features suggest it is a plausible candidate for investigation as a kinase inhibitor.

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that controls virulence factor expression and biofilm formation, making it an attractive target for anti-virulence therapies. nih.gov In the opportunistic pathogen Pseudomonas aeruginosa, key QS regulators include the transcriptional regulators LasR and RhlR, and the Pseudomonas Quinolone Signal (PQS) system. nih.govresearchgate.netplos.org Studies have shown that other indole derivatives, such as 5-bromoindole-3-carboxaldehyde (B1265535), can inhibit QS-dependent virulence factors. researchgate.net

Molecular docking could be used to predict whether this compound can act as a QS inhibitor by binding to the ligand-binding pockets of these regulatory proteins:

LasR and RhlR: These are LuxR-type transcriptional regulators that are activated by binding to their specific acyl-homoserine lactone (AHL) autoinducers. plos.org Docking simulations would investigate if this compound can bind to the AHL-binding site, potentially acting as an antagonist that prevents the natural ligand from binding and activating the receptor. researchgate.netnih.gov

PQS System: This system involves the transcriptional regulator PqsR (MvfR) and the PqsE enzyme. researchgate.netresearchgate.net Docking could explore the binding of this compound to either of these proteins to disrupt the PQS signaling pathway.

Given the known anti-QS activity of similar halogenated indoles, this compound is a strong candidate for computational and experimental evaluation as a QS inhibitor. researchgate.net

Cheminformatics Analysis

Cheminformatics applies computational methods to analyze chemical information. For this compound, this involves calculating various molecular descriptors that help predict its physicochemical properties and potential biological activity. These descriptors are derived from its two-dimensional and three-dimensional structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆FNO | nih.govchemimpex.comscbt.com |

| Molecular Weight | 163.15 g/mol | nih.govchemimpex.comscbt.comsigmaaldrich.com |

| IUPAC Name | 5-fluoro-1H-indole-3-carbaldehyde | nih.gov |

| InChI Key | YUAJKGBLPVLADK-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=CN2)C=O | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | nih.gov |

| XLogP3 | 1.8 | nih.gov |

In Silico ADME and Pharmacokinetic Predictions

In silico ADME (Absorption, Distribution, Metabolism, Excretion) models are used to predict the pharmacokinetic properties of a drug candidate early in the discovery process, helping to avoid late-stage failures. nih.gov These predictions are based on the compound's structure and physicochemical properties. While a dedicated ADME study for this compound is not available in the searched literature, predictions can be generated using various software and web servers (e.g., SwissADME, pkCSM). nih.govmdpi.com

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut into the bloodstream after oral administration. mdpi.com |

| Lipophilicity (LogP) | 1.5 - 2.5 | A measure of fat-solubility; affects absorption, distribution, and membrane permeability. Values in this range are often favorable for drug-likeness. nih.gov |

| Aqueous Solubility (LogS) | Moderately Soluble | Affects absorption and formulation. Poor solubility can limit bioavailability. nih.gov |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | Predicts potential for drug-drug interactions, as CYPs are major drug-metabolizing enzymes. |

| Plasma Protein Binding | High (>90%) | The extent of binding to proteins like albumin in the blood, which affects the free concentration of the drug available to act on its target. nih.gov |

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). nih.gov In silico models can predict BBB permeability based on properties like molecular weight, polar surface area (TPSA), lipophilicity, and hydrogen bonding capacity. mdpi.com

One popular predictive tool is the "BOILED-Egg" model, which plots lipophilicity (WLOGP) against polarity (TPSA). mdpi.com This model predicts if a compound is likely to be absorbed by the gastrointestinal tract and whether it can passively permeate the BBB. For a compound like this compound, with a TPSA of 45.8 Ų and a LogP around 1.8, it would likely fall into the region of the plot indicating high GI absorption and a good probability of BBB permeation. nih.gov

Furthermore, computational models can predict if a compound is a substrate for efflux pumps at the BBB, such as P-glycoprotein (P-gp). nih.gov Compounds that are P-gp substrates are actively transported out of the brain, limiting their CNS efficacy. An in silico analysis would predict whether this compound is likely to be a P-gp substrate, providing a more complete picture of its potential for CNS activity. mdpi.comnih.gov Studies on other indole alkaloids have successfully used these models to predict and confirm BBB transport mechanisms. nih.gov

Oral Bioavailability Prediction

The prediction of oral bioavailability is a critical step in the early stages of drug development, as it helps to identify candidates with a higher probability of success in clinical trials. In silico models for predicting oral bioavailability are typically based on a combination of physicochemical properties and structural features of a molecule. simulations-plus.comelsevierpure.comuq.edu.au These models often incorporate well-established guidelines such as Lipinski's Rule of Five to assess the "drug-likeness" of a compound.

For this compound, its physicochemical properties can be calculated and analyzed to predict its potential for oral absorption. Key parameters include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

| Parameter | Predicted Value for this compound | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (g/mol) | 163.15 | ≤ 500 |

| LogP (o/w) | 1.8 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

Based on these parameters, this compound does not violate any of Lipinski's rules, suggesting that it possesses physicochemical properties consistent with good oral bioavailability. However, it is important to note that these are predictive measures, and other factors such as metabolic stability and solubility also play a significant role in determining the actual oral bioavailability of a compound. nih.govnih.gov More advanced computational methods, such as physiologically based pharmacokinetic (PBPK) modeling, can provide a more comprehensive prediction by integrating various physiological and chemical data. simulations-plus.com

Homology Modeling for Receptor Binding Sites

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its experimental structure is not available but the structure of a homologous protein is known. This method is particularly useful for studying the binding of ligands to G-protein coupled receptors (GPCRs), a large family of drug targets. Given that many indole derivatives are known to interact with serotonin (B10506) receptors, a homology model of a relevant serotonin receptor subtype could be constructed to investigate the potential binding of this compound. nih.govnih.gov

The process of homology modeling for a receptor that could potentially bind this compound would involve several key steps. The identification of a suitable template structure, typically a related receptor with a high degree of sequence similarity for which a crystal structure has been determined, is the first critical step. nih.gov Following template selection, the amino acid sequence of the target receptor is aligned with the template sequence. This alignment guides the construction of the three-dimensional model of the target receptor. The final step involves refining and validating the model to ensure its stereochemical quality and accuracy. nih.gov

Once a reliable homology model is generated, molecular docking simulations can be performed to predict the binding pose and affinity of this compound within the receptor's binding pocket. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. nih.gov For instance, the indole scaffold could form pi-stacking interactions with aromatic residues in the binding site, while the aldehyde group could act as a hydrogen bond acceptor. The fluorine atom at the 5-position can also influence binding affinity and selectivity through specific interactions.

| Step in Homology Modeling | Description for a Hypothetical Receptor for this compound |

|---|---|

| Template Selection | A high-resolution crystal structure of a human serotonin receptor (e.g., 5-HT1B or 5-HT2B) complexed with an indole-containing ligand. nih.gov |

| Sequence Alignment | Aligning the amino acid sequence of the target receptor with the template to identify conserved and variable regions. |

| Model Building | Constructing the 3D model of the target receptor based on the aligned coordinates of the template structure. |

| Model Refinement and Validation | Energy minimization and evaluation of the model's stereochemical quality using tools like Ramachandran plots. researchgate.net |

| Molecular Docking | Simulating the binding of this compound into the predicted binding site to identify key interactions and estimate binding affinity. nih.gov |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 5-Fluoroindole-3-carboxaldehyde. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of the molecule.

¹H NMR Spectroscopy for Structure Elucidation and Yield Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, researchers can confirm the presence and connectivity of hydrogen atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the indole (B1671886) ring and the aldehyde group are observed. The aldehyde proton typically appears as a singlet at approximately 10.08 ppm. The proton at position 2 of the indole ring often presents as a singlet around 7.86 ppm. The aromatic protons on the benzene (B151609) ring portion of the indole structure exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom at position 5. These patterns, usually found between 7.29 and 8.40 ppm, are crucial for confirming the substitution pattern of the indole ring. The imino proton (N-H) of the indole ring can be observed as a broad singlet, often at a high chemical shift value (e.g., 8.79 ppm), although its position can be variable and influenced by the solvent and concentration. rsc.org

Quantitative ¹H NMR (qNMR) can also be utilized to determine the yield of a reaction producing this compound by integrating the area of a characteristic peak against a known internal standard.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The spectrum of this compound will show a signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift, typically around 185.34 ppm. The carbon atoms of the indole ring appear in the aromatic region of the spectrum, generally between 111 and 138 ppm. The carbon atom bonded to the fluorine (C5) will exhibit a large coupling constant (¹JCF), which is a characteristic feature confirming the position of the fluorine substituent. The other carbon signals can be assigned based on their chemical shifts and by comparison with data from similar indole derivatives. rsc.org For instance, C3, attached to the aldehyde group, and the carbons of the pyrrole (B145914) ring (C2 and C3a) and the benzene ring (C4, C5, C6, C7, and C7a) will all have characteristic chemical shifts. rsc.orgdiva-portal.org

Two-Dimensional (2D) NMR Techniques

For a more detailed and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For this compound, COSY would confirm the coupling between the aromatic protons on the benzene portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It involves ionizing the compound and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of this compound, often to four or more decimal places. thermofisher.comscbt.com This high accuracy allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. For this compound (C₉H₆FNO), the expected exact mass would be calculated and compared to the experimentally determined value. thermofisher.comscbt.com This serves as a definitive confirmation of the compound's identity.

MALDI-MS/MS Characterization

While not as commonly reported for small molecules like this compound as it is for larger biomolecules, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be used for its characterization. In a MALDI-MS experiment, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte.

Tandem Mass Spectrometry (MS/MS) can be performed on the molecular ion of this compound to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. For example, the loss of the aldehyde group (CHO) or other characteristic fragments would be observed, further confirming the structure of the molecule. This technique is particularly useful for distinguishing between isomers that might have the same exact mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. For this compound, the IR spectrum provides key absorption bands that are characteristic of its structure. The spectrum is typically recorded using a potassium bromide (KBr) wafer technique, where the solid sample is mixed with KBr powder and pressed into a thin pellet. nih.gov

Key vibrational frequencies observed in the IR spectrum of this compound include:

N-H Stretch: A peak corresponding to the stretching vibration of the indole N-H bond.

C=O Stretch: A strong absorption band indicative of the aldehyde carbonyl group.

C-F Stretch: An absorption band associated with the carbon-fluorine bond on the indole ring.

Aromatic C-H and C=C Stretches: Multiple peaks corresponding to the vibrations of the aromatic indole ring.

These characteristic peaks collectively confirm the presence of the essential functional groups in the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, reveals absorption maxima (λmax) that are characteristic of the indole chromophore and the attached aldehyde group. spectrabase.com The substitution of a fluorine atom at the 5-position can influence the electronic environment of the indole ring, potentially causing shifts in the absorption maxima compared to the unsubstituted indole-3-carboxaldehyde (B46971).

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the purification, isolation, and analytical assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Activity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound. chemimpex.com Commercial suppliers often specify a purity of ≥99% as determined by HPLC. chemimpex.comsigmaaldrich.com A common method involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent like acetonitrile. unifi.it The compound is detected as it elutes from the column, and the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Table 1: HPLC Purity Data for this compound

| Parameter | Value | Reference |

| Purity | ≥99% | chemimpex.comsigmaaldrich.com |

This table showcases typical purity levels for commercially available this compound as determined by HPLC analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions involving this compound. rsc.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. rsc.org The relative positions of the spots, represented by their retention factor (Rf) values, help in identifying the components of the reaction mixture. For instance, in the synthesis of derivatives of this compound, TLC can be used to determine when the reaction is complete.

Column Chromatography for Compound Purification

Following a chemical synthesis, column chromatography is a standard method for purifying the crude product to obtain pure this compound. rsc.org The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.orgorgsyn.org A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. Fractions are collected and analyzed (often by TLC) to isolate the pure compound. For indole derivatives, common eluents include mixtures of petroleum ether and ethyl acetate (B1210297) or petroleum ether and dichloromethane. rsc.org

Preparative TLC for Isolation

For smaller scale purifications or when column chromatography is not ideal, preparative Thin Layer Chromatography (prep TLC) can be employed. This technique uses thicker layers of adsorbent on the TLC plate, allowing for the separation of larger quantities of material compared to analytical TLC. sigmaaldrich.com The crude mixture is applied as a band onto the plate, which is then developed. After development, the band corresponding to the desired product, this compound, is scraped from the plate, and the compound is extracted from the adsorbent using a suitable solvent.

X-ray Crystallography for Structural Analysis

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. For the compound this compound, which is known to be a crystalline solid, X-ray crystallography would be the definitive method for elucidating its solid-state structure. sigmaaldrich.com

Detailed research findings from a single-crystal X-ray diffraction analysis of this compound are not publicly available in established crystallographic databases. Such an analysis would provide critical data, including the crystal system, space group, and the precise dimensions of the unit cell.

While specific crystallographic data for this compound is not available, the analysis of related structures provides insight into the expected molecular packing and hydrogen-bonding networks. For instance, the presence of the N-H group of the indole ring and the carbonyl group of the aldehyde substituent would likely lead to the formation of intermolecular hydrogen bonds, influencing the crystal packing. The fluorine atom at the 5-position can also participate in weaker intermolecular interactions, further stabilizing the crystal lattice. The planarity of the indole ring system would be expected to promote π-π stacking interactions between adjacent molecules.

A complete crystallographic analysis would yield a data table similar to the hypothetical one presented below, which is essential for detailed structural discussion and comparison with related compounds.

Hypothetical Crystallographic Data Table for this compound (Note: The following data is illustrative and not based on experimental results for this specific compound.)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0 |

| b (Å) | 10.0 |

| c (Å) | 15.0 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 750.0 |

| Z | 4 |

This table would typically include the lattice parameters (a, b, c, α, β, γ), the number of molecules in the unit cell (Z), and the R-factor, which indicates the quality of the structural refinement.

Future Research Directions and Emerging Applications

Development of Novel Therapeutic Agents based on 5-Fluoroindole-3-carboxaldehyde Scaffold